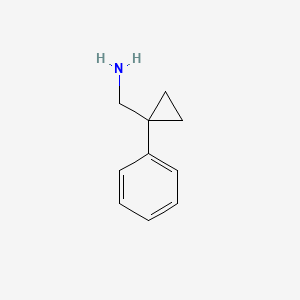

(1-phenylcyclopropyl)methanamine

Description

The exact mass of the compound 1-Phenylcyclopropanemethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1-phenylcyclopropyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-phenylcyclopropyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-phenylcyclopropyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEMGCALFIHXAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239451 | |

| Record name | 1-(Phenylcyclopropyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-42-2 | |

| Record name | 1-Phenylcyclopropanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Phenylcyclopropyl)methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Phenylcyclopropyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylcyclopropanemethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1-phenylcyclopropyl)methanamine chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of (1-phenylcyclopropyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-phenylcyclopropyl)methanamine and its derivatives are of significant interest in medicinal chemistry, particularly in the development of neuropsychiatric pharmaceuticals. This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant biological interactions of (1-phenylcyclopropyl)methanamine. It includes a detailed summary of its physicochemical data, a synthetic protocol, and visualizations of its role as a precursor for dopamine D2 receptor antagonists and its interaction with monoamine oxidase.

Chemical Properties and Structure

(1-phenylcyclopropyl)methanamine, a primary amine, possesses a unique structural motif combining a phenyl group and a cyclopropyl ring attached to a central carbon atom that is also bonded to an aminomethyl group. This structure is a key pharmacophore in various biologically active compounds.

Chemical Structure

-

IUPAC Name: (1-phenylcyclopropyl)methanamine[1]

-

Synonyms: 1-(1-phenylcyclopropyl)methanamine, cyclopropyl(phenyl)methanamine[2][3]

-

CAS Number: 935-42-2[1]

-

Molecular Formula: C₁₀H₁₃N[1]

-

SMILES: C1C(C1)(C2=CC=CC=C2)CN

-

InChI: 1S/C10H13N/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2

Physicochemical Data

The following table summarizes the key physicochemical properties of (1-phenylcyclopropyl)methanamine and its hydrochloride salt.

| Property | Value | Source |

| (1-phenylcyclopropyl)methanamine (Free Base) | ||

| Molecular Weight | 147.22 g/mol | [1] |

| Boiling Point | 40-50 °C | [1] |

| Density | 1.047±0.06 g/cm³ (Predicted) | [1] |

| Appearance | Orange oil | |

| (1-phenylcyclopropyl)methanamine Hydrochloride | ||

| CAS Number | 935-43-3 | [4] |

| Molecular Formula | C₁₀H₁₄ClN | [4] |

| Molecular Weight | 183.68 g/mol | [4] |

| Melting Point | 230-233 °C | [1] |

| Storage | Inert atmosphere, 2-8°C | [5] |

Experimental Protocols

The synthesis of (1-phenylcyclopropyl)methanamine is most commonly achieved through the reduction of 1-phenylcyclopropanecarbonitrile.

Synthesis of (1-phenylcyclopropyl)methanamine

Materials:

-

1-phenylcyclopropanecarbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Water

-

10% w/v Sodium hydroxide (NaOH) solution

-

0.2 M Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

-

Nitrogen gas (N₂)

Procedure:

-

A solution of 1-phenylcyclopropanecarbonitrile (6.58 g, 46 mmol) in anhydrous diethyl ether (200 mL) is prepared in a flask under a nitrogen atmosphere and cooled to 0°C.

-

Lithium aluminum hydride (1.8 g, 48 mmol) is added in portions over 5 minutes to the stirred solution.

-

The reaction mixture is stirred at 0°C for 1 hour.

-

The reaction is quenched by the careful, dropwise addition of water (1.8 mL), followed by 10% w/v NaOH solution (1.8 mL), and finally water (5.4 mL). Note: Vigorous gas evolution will occur.

-

The resulting mixture is vacuum filtered.

-

The filtrate is extracted three times with 100 mL of 0.2 M HCl.

-

The combined acidic extracts are washed three times with 100 mL of diethyl ether.

-

The aqueous layer is then made basic by the addition of NaOH pellets (3.2 g, 80 mmol).

-

The basic aqueous layer is extracted three times with 100 mL of diethyl ether.

-

The combined organic extracts are washed twice with 100 mL of water, once with 100 mL of saturated brine, and then dried over MgSO₄.

-

The solvent is removed under reduced pressure to yield (1-phenylcyclopropyl)methanamine as an orange oil (4.98 g, 74% yield).

Characterization:

-

¹H NMR (CDCl₃): δ 7.1-7.5 (5H, m), 2.77 (2H, s), 1.3 (2H, br s), 0.6-0.95 (4H, m).

Biological Interactions and Signaling Pathways

(1-phenylcyclopropyl)methanamine serves as a versatile scaffold in the design of neuroactive compounds, primarily through its interaction with key proteins in the central nervous system.

Precursor for Dopamine D2 Receptor Antagonists

Derivatives of (1-phenylcyclopropyl)methanamine are utilized in the synthesis of antipsychotic medications that act as antagonists at the dopamine D2 receptor. The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, initiates a signaling cascade that modulates neuronal activity. Antagonism of this receptor is a key mechanism of action for many antipsychotic drugs.

References

- 1. 1-phenylcyclopropanemethylamine | 935-42-2 [amp.chemicalbook.com]

- 2. Cyclopropyl(phenyl)methanamine | C10H13N | CID 3281515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cyclopropyl(phenyl)methanamine | 23459-38-3 [chemicalbook.com]

- 4. cas 935-43-3|| where to buy (1-Phenylcyclopropyl)methanamine hydrochloride [english.chemenu.com]

- 5. 935-43-3|(1-Phenylcyclopropyl)methylamine Hydrochloride|BLD Pharm [bldpharm.com]

In-Depth Technical Guide: (1-phenylcyclopropyl)methanamine (CAS 935-42-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-phenylcyclopropyl)methanamine is a primary amine featuring a phenyl-substituted cyclopropane ring. This structural motif is of interest in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by the cyclopropane ring. This document provides a comprehensive technical overview of (1-phenylcyclopropyl)methanamine, including its synthesis, physicochemical properties, biological activity, and relevant experimental protocols.

Physicochemical and Pharmacological Data

The following tables summarize the available quantitative data for (1-phenylcyclopropyl)methanamine. It is important to note that some of this data is predicted and has not been experimentally verified in all cases.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 935-42-2 | N/A |

| Molecular Formula | C₁₀H₁₃N | [1] |

| Molecular Weight | 147.22 g/mol | [1] |

| Boiling Point | 40-50 °C | [2] |

| Density | 1.047 ± 0.06 g/cm³ (Predicted) | [2] |

| SMILES | C1C(C1CN)(C2=CC=CC=C2) | [3] |

| MDL Number | MFCD06213079 | [3] |

Table 2: Pharmacological Data

| Parameter | Value | Source |

| Biological Target | Monoamine Oxidase (MAO) | [4] |

| Activity | Substrate | [4] |

| Metabolite | 1-phenylcyclopropanecarboxaldehyde | [4] |

| Kinetic Parameters (Km, Vmax) | Not reported in available literature | N/A |

Synthesis and Experimental Protocols

The synthesis of (1-phenylcyclopropyl)methanamine is typically achieved through the reduction of the corresponding nitrile, 1-phenylcyclopropanecarbonitrile.

Synthesis of 1-phenylcyclopropanecarbonitrile (Precursor)

A common method for the synthesis of the nitrile precursor is the reaction of phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst.

Experimental Protocol:

-

Materials: Phenylacetonitrile, 1,2-dibromoethane, potassium hydroxide, tetrabutylammonium bromide, water, diethyl ether.

-

Procedure:

-

Prepare a solution of potassium hydroxide in water.

-

To this solution, add phenylacetonitrile and tetrabutylammonium bromide.

-

Slowly add 1,2-dibromoethane to the stirred mixture, maintaining the reaction temperature.

-

After the addition is complete, continue stirring for a specified time.

-

Pour the reaction mixture into cold water and extract with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 1-phenylcyclopropanecarbonitrile.

-

Synthesis of (1-phenylcyclopropyl)methanamine

The final product is obtained by the reduction of 1-phenylcyclopropanecarbonitrile, commonly using lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

-

Materials: 1-phenylcyclopropanecarbonitrile, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether, water, 10% sodium hydroxide solution.

-

Procedure:

-

In a flask under an inert atmosphere (e.g., nitrogen), suspend LiAlH₄ in anhydrous diethyl ether and cool to 0 °C.

-

Slowly add a solution of 1-phenylcyclopropanecarbonitrile in anhydrous diethyl ether to the stirred LiAlH₄ suspension.

-

After the addition, allow the reaction to stir at room temperature for several hours.

-

Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 10% aqueous sodium hydroxide, and then water again.

-

Filter the resulting precipitate and wash it with diethyl ether.

-

Combine the filtrate and the ether washings.

-

Extract the aqueous layer with diethyl ether.

-

Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain (1-phenylcyclopropyl)methanamine.

-

Disclaimer: These are generalized protocols and may require optimization for specific laboratory conditions and scales.

Biological Activity and Signaling Pathways

(1-phenylcyclopropyl)methanamine has been identified as a substrate for monoamine oxidase (MAO), an enzyme crucial for the metabolism of various neurotransmitters and xenobiotics.[4] Unlike some other cyclopropylamine derivatives, it does not act as a mechanism-based inactivator of the enzyme.[4] Instead, it is oxidized by MAO to its corresponding aldehyde, 1-phenylcyclopropanecarboxaldehyde.[4]

The interaction of (1-phenylcyclopropyl)methanamine with MAO can be depicted as a simple enzymatic reaction.

Caption: Enzymatic conversion of (1-phenylcyclopropyl)methanamine by Monoamine Oxidase.

Analytical Profile

Table 3: Predicted Analytical Data

| Technique | Predicted/Expected Features |

| ¹H NMR | - Aromatic protons (phenyl group): ~7.2-7.5 ppm (multiplet, 5H)- Methylene protons (-CH₂-NH₂): ~2.7-2.9 ppm (singlet or multiplet, 2H)- Cyclopropyl protons: ~0.6-1.0 ppm (multiplets, 4H)- Amine protons (-NH₂): Broad singlet, variable chemical shift |

| ¹³C NMR | - Aromatic carbons: ~125-145 ppm- Quaternary cyclopropyl carbon attached to phenyl group: ~30-40 ppm- Methylene carbon (-CH₂-NH₂): ~45-55 ppm- Cyclopropyl carbons (-CH₂-): ~10-20 ppm |

| IR Spectroscopy | - N-H stretch (primary amine): Two bands around 3300-3400 cm⁻¹ (medium)- C-H stretch (aromatic): ~3000-3100 cm⁻¹ (medium)- C-H stretch (aliphatic): ~2850-2950 cm⁻¹ (medium)- C=C stretch (aromatic): ~1450-1600 cm⁻¹ (medium)- C-N stretch: ~1000-1250 cm⁻¹ (medium) |

| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 147- Common fragments may include loss of NH₂ (m/z = 131), loss of the aminomethyl group (m/z = 117), and fragments characteristic of the phenylcyclopropyl moiety. |

Experimental Workflow for MAO Substrate Analysis

The determination of whether a compound acts as a substrate for MAO can be performed using various assay formats. A common approach involves monitoring the production of one of the reaction's byproducts, such as hydrogen peroxide (H₂O₂).

Caption: General workflow for a fluorometric MAO substrate assay.

Experimental Protocol for MAO Activity Assay:

-

Materials: Recombinant human MAO-A or MAO-B, (1-phenylcyclopropyl)methanamine, appropriate assay buffer (e.g., potassium phosphate buffer, pH 7.4), a fluorescent probe for H₂O₂ detection (e.g., Amplex Red), horseradish peroxidase (HRP), a plate reader capable of fluorescence measurement.

-

Procedure:

-

Prepare solutions of MAO enzyme, (1-phenylcyclopropyl)methanamine, Amplex Red, and HRP in the assay buffer.

-

In a microplate, add the MAO enzyme solution.

-

To initiate the reaction, add the (1-phenylcyclopropyl)methanamine solution to the wells containing the enzyme.

-

Immediately add the Amplex Red and HRP solution.

-

Incubate the plate at 37 °C.

-

Monitor the increase in fluorescence over time using a plate reader (e.g., excitation ~530-560 nm, emission ~590 nm for Amplex Red).

-

The rate of increase in fluorescence is proportional to the rate of H₂O₂ production and thus the MAO activity with the test substrate.

-

To determine kinetic parameters (Km and Vmax), the assay should be performed with varying concentrations of (1-phenylcyclopropyl)methanamine.

-

Safety and Toxicology

General Hazards of Cyclopropylamines:

-

Corrosive: Can cause severe skin burns and eye damage.

-

Flammable: Many low molecular weight amines are flammable.

-

Toxic: May be harmful if swallowed, inhaled, or absorbed through the skin.

Recommended Safety Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

References

- 1. 935-42-2|(1-Phenylcyclopropyl)methanamine|BLD Pharm [bldpharm.com]

- 2. aceschem.com [aceschem.com]

- 3. CAS:935-42-2, (1-Phenylcyclopropyl)methanamine-毕得医药 [bidepharm.com]

- 4. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (1-phenylcyclopropyl)methanamine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Phenylcyclopropylamine Scaffold

(1-phenylcyclopropyl)methanamine is a primary amine featuring a unique and conformationally constrained cyclopropyl ring attached to a phenyl group and a methylamine moiety. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The rigid cyclopropane ring system imparts specific stereochemical and electronic properties that can influence a molecule's interaction with biological targets, metabolic stability, and pharmacokinetic profile.

This technical guide provides a comprehensive overview of (1-phenylcyclopropyl)methanamine, detailing its chemical and physical properties, a robust synthesis protocol, spectral characterization, and its notable role as a substrate for monoamine oxidase (MAO). This information is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of novel psychoactive compounds and other therapeutic agents.

Physicochemical and Molecular Properties

A foundational understanding of the physicochemical properties of (1-phenylcyclopropyl)methanamine is essential for its handling, formulation, and application in research settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | --INVALID-LINK--[1] |

| Molecular Weight | 147.22 g/mol | --INVALID-LINK--[1] |

| Predicted Density | 1.047 ± 0.06 g/cm³ | --INVALID-LINK--[2] |

| Predicted Boiling Point | 40-50 °C | --INVALID-LINK--[2] |

| Predicted Melting Point | 230-233 °C | --INVALID-LINK--[2] |

Synthesis and Characterization

The synthesis of (1-phenylcyclopropyl)methanamine is most commonly achieved through the reduction of 1-phenylcyclopropane carbonitrile. The following protocol is a well-established method for this transformation.

Experimental Protocol: Synthesis of (1-phenylcyclopropyl)methanamine

Objective: To synthesize (1-phenylcyclopropyl)methanamine via the reduction of 1-phenylcyclopropane carbonitrile using lithium aluminum hydride (LiAlH₄).

Materials:

-

1-phenylcyclopropane carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (Et₂O)

-

Deionized water

-

10% w/v Sodium hydroxide (NaOH) solution

-

0.2 M Hydrochloric acid (HCl)

-

Sodium hydroxide pellets

-

Magnesium sulfate (MgSO₄)

-

Saturated brine solution

Procedure:

-

A solution of 1-phenylcyclopropane carbonitrile (6.58 g, 46 mmol) in anhydrous diethyl ether (200 mL) is prepared in a flask under a nitrogen atmosphere and cooled to 0°C in an ice bath.

-

Lithium aluminum hydride (1.8 g, 48 mmol) is added in portions over 5 minutes to the stirred solution.

-

The reaction mixture is stirred at 0°C for 1 hour.

-

The reaction is quenched by the careful, dropwise addition of water (1.8 mL), followed by 10% w/v NaOH solution (1.8 mL), and finally water (5.4 mL). Caution: Vigorous gas evolution will occur.

-

The resulting mixture is vacuum filtered to remove the aluminum salts.

-

The filtrate is extracted with 0.2 M HCl (3 x 100 mL).

-

The combined acidic aqueous extracts are washed with diethyl ether (3 x 100 mL).

-

The aqueous layer is then made basic by the addition of NaOH pellets (3.2 g, 80 mmol).

-

The basic aqueous layer is extracted with diethyl ether (3 x 100 mL).

-

The combined organic phases are washed with water (2 x 100 mL) and saturated brine (100 mL).

-

The organic layer is dried over MgSO₄, filtered, and the solvent is removed under reduced pressure to yield (1-phenylcyclopropyl)methanamine as an orange oil (4.98 g, 74% yield).[2]

Caption: Synthesis workflow for (1-phenylcyclopropyl)methanamine.

Spectroscopic Characterization

The structural confirmation of the synthesized (1-phenylcyclopropyl)methanamine is achieved through standard spectroscopic techniques.

-

¹H NMR (CDCl₃):

-

δ 7.1-7.5 (m, 5H, Ar-H)

-

δ 2.77 (s, 2H, -CH₂-NH₂)

-

δ 1.3 (br s, 2H, -NH₂)

-

δ 0.6-0.95 (m, 4H, cyclopropyl-H)[2]

-

-

¹³C NMR (Predicted): Due to the lack of readily available experimental data for the target compound, predicted chemical shifts based on analogous structures are provided.

-

Aromatic carbons: ~125-145 ppm

-

Quaternary cyclopropyl carbon: ~20-30 ppm

-

Methylene carbon (-CH₂-NH₂): ~45-55 ppm

-

Cyclopropyl methylene carbons: ~10-20 ppm

-

-

Infrared (IR) Spectroscopy (Predicted):

-

N-H stretch (amine): ~3300-3400 cm⁻¹ (typically two bands for a primary amine)

-

C-H stretch (aromatic): ~3000-3100 cm⁻¹

-

C-H stretch (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretch (aromatic): ~1450-1600 cm⁻¹

-

N-H bend (amine): ~1590-1650 cm⁻¹

-

C-N stretch: ~1000-1250 cm⁻¹

-

-

Mass Spectrometry (MS) (Predicted):

-

Molecular Ion (M⁺): m/z = 147

-

Common fragmentation patterns would likely involve loss of the amino group or cleavage of the cyclopropyl ring.

-

Applications in Drug Development and Pharmacology

The primary pharmacological interest in (1-phenylcyclopropyl)methanamine stems from its interaction with monoamine oxidase (MAO), a family of enzymes responsible for the degradation of monoamine neurotransmitters.

Interaction with Monoamine Oxidase (MAO)

Research has demonstrated that (1-phenylcyclopropyl)methanamine acts as a substrate for monoamine oxidase.[1] Unlike some other phenylcyclopropylamine derivatives that are mechanism-based inactivators of MAO, (1-phenylcyclopropyl)methanamine is enzymatically converted by MAO to 1-phenylcyclopropanecarboxaldehyde without causing inactivation of the enzyme.[1]

This distinction is critical for drug design and development. While MAO inhibitors are utilized as antidepressants and for the treatment of neurodegenerative disorders, substrates of MAO can have their own distinct pharmacological profiles or serve as precursors to other active metabolites.

Caption: Enzymatic conversion by Monoamine Oxidase.

The causality behind this substrate activity, as opposed to inactivation, lies in the specific stereoelectronic properties of the molecule and its orientation within the MAO active site. The enzymatic process involves the oxidation of the amine to an imine intermediate, which is then hydrolyzed to the corresponding aldehyde and ammonia.

Safety and Handling

As a primary amine and a psychoactive compound analogue, (1-phenylcyclopropyl)methanamine should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

(1-phenylcyclopropyl)methanamine is a compound of significant interest due to its unique structural features and its interaction with monoamine oxidase. Its synthesis is straightforward, and its characterization can be achieved through standard spectroscopic methods. Understanding its role as an MAO substrate provides a critical foundation for researchers in drug development and neuroscience exploring the therapeutic potential of the phenylcyclopropylamine scaffold. This guide serves as a technical resource to support these research endeavors.

References

Spectroscopic Profiling of (1-phenylcyclopropyl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound (1-phenylcyclopropyl)methanamine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from analogous structures. This guide is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for (1-phenylcyclopropyl)methanamine. These predictions are derived from the analysis of its structural features, including the phenyl ring, the cyclopropyl group, and the primary amine functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for (1-phenylcyclopropyl)methanamine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 2.80 | Singlet | 2H | Methylene protons (-CH₂-NH₂) |

| ~ 1.50 | Broad Singlet | 2H | Amine protons (-NH₂) |

| ~ 0.80 - 1.00 | Multiplet | 4H | Cyclopropyl protons (-CH₂-CH₂-) |

Table 2: Predicted ¹³C NMR Spectral Data for (1-phenylcyclopropyl)methanamine

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | Quaternary aromatic carbon (C-Ar) |

| ~ 128 | Aromatic methine carbons (CH-Ar) |

| ~ 126 | Aromatic methine carbons (CH-Ar) |

| ~ 125 | Aromatic methine carbons (CH-Ar) |

| ~ 50 | Methylene carbon (-CH₂-NH₂) |

| ~ 25 | Quaternary cyclopropyl carbon (C) |

| ~ 15 | Cyclopropyl methylene carbons (-CH₂) |

Infrared (IR) Spectroscopy

Primary amines exhibit characteristic absorption bands in the IR spectrum.[1][2]

Table 3: Predicted IR Absorption Bands for (1-phenylcyclopropyl)methanamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Sharp (doublet) | N-H stretch (symmetric and asymmetric) |

| 3020 - 3080 | Medium | Aromatic C-H stretch |

| 2850 - 2950 | Medium | Aliphatic C-H stretch |

| 1580 - 1650 | Medium to Weak | N-H bend (scissoring) |

| 1450 - 1600 | Medium to Strong | Aromatic C=C stretch |

| ~ 1050 | Medium | C-N stretch |

| 690 - 770 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for (1-phenylcyclopropyl)methanamine

| m/z | Interpretation |

| 147 | Molecular ion [M]⁺ |

| 130 | Loss of NH₃ |

| 117 | Loss of CH₂NH₂ |

| 91 | Tropylium ion [C₇H₇]⁺ |

| 77 | Phenyl cation [C₆H₅]⁺ |

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of a primary amine like (1-phenylcyclopropyl)methanamine is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

To confirm the assignment of the amine protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the N-H protons will disappear or significantly diminish.[1]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

IR Spectroscopy

For a liquid amine, the following procedure is typical:

-

Sample Preparation: Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[3]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction using the spectrum of the empty salt plates.

Mass Spectrometry

A common method for analyzing a volatile amine is Gas Chromatography-Mass Spectrometry (GC-MS):[4]

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.[5]

-

Instrumentation: Employ a GC system coupled to a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

-

Chromatographic Separation:

-

Inject a small volume of the sample into the GC.

-

Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) to separate the analyte from any impurities.

-

Apply a temperature program to ensure elution of the compound.

-

-

Mass Analysis:

-

As the compound elutes from the GC column, it is introduced into the mass spectrometer.

-

Acquire mass spectra over a suitable mass range (e.g., m/z 40-400).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

- 1. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. benchchem.com [benchchem.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine: A Novel Triple Reuptake Inhibitor for Major Depressive Disorder

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery and pharmacological profile of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel small molecule identified as a potent triple reuptake inhibitor of serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This compound represents a promising development in the search for next-generation antidepressants for the treatment of major depressive disorder (MDD). This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for the key assays employed in its characterization, and visual representations of the relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the field of neuroscience and psychopharmacology.

Introduction

Major depressive disorder is a debilitating mental health condition with a significant unmet medical need for more effective and faster-acting therapeutic agents. The monoamine hypothesis of depression posits that an imbalance in the neurotransmitters serotonin (5-HT), norepinephrine (NE), and dopamine (DA) contributes to the pathophysiology of the disorder. While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have been the mainstay of treatment, there is a growing interest in compounds that also modulate dopamine neurotransmission. Triple reuptake inhibitors (TRIs), which simultaneously block the reuptake of 5-HT, NE, and DA, are hypothesized to offer a broader spectrum of antidepressant activity and potentially a faster onset of action.

This guide focuses on the discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a compound emerging from a novel cyclohexylarylamine chemotype, which has demonstrated potent in vitro and in vivo activity as a triple reuptake inhibitor.[1]

Quantitative Pharmacological Data

The in vitro potency of N-methyl-1-(1-phenylcyclohexyl)methanamine and a related analogue were determined through radioligand binding or functional uptake assays against human serotonin, norepinephrine, and dopamine transporters. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |

| N-methyl-1-(1-phenylcyclohexyl)methanamine (Compound 1) | 169 | 85 | 21 |

| N-methyl-1-(1-phenylcyclohexyl)ethanamine (Compound 31) | ≤ 1 | 21 | 28 |

| Compound 42 | 34 | 295 | 90 |

Data sourced from Shao et al., 2011.[1][2]

Experimental Protocols

The following sections describe the general methodologies for the key in vitro and in vivo assays used to characterize N-methyl-1-(1-phenylcyclohexyl)methanamine as a triple reuptake inhibitor.

Monoamine Transporter Reuptake Inhibition Assay (In Vitro)

Objective: To determine the potency of the test compound to inhibit the reuptake of serotonin, norepinephrine, and dopamine by their respective transporters.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are stably transfected to express the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT).

-

Assay Preparation: Cells are seeded in 96-well microplates and grown to confluence.

-

Compound Incubation: Cells are pre-incubated with various concentrations of the test compound or vehicle control.

-

Radiolabeled Substrate Addition: A solution containing a radiolabeled substrate (e.g., [3H]5-HT for SERT, [3H]NE for NET, or [3H]DA for DAT) is added to initiate the uptake reaction.

-

Incubation: The plates are incubated for a specific period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

-

Termination of Uptake: The uptake is terminated by rapid washing with ice-cold assay buffer to remove the extracellular radiolabeled substrate.

-

Scintillation Counting: The amount of radiolabeled substrate taken up by the cells is quantified using a liquid scintillation counter.

-

Data Analysis: The IC50 values are calculated by performing a non-linear regression analysis of the concentration-response curves.

Radioligand Binding Assay (In Vitro)

Objective: To determine the binding affinity of the test compound to the monoamine transporters.

Methodology:

-

Membrane Preparation: Cell membranes expressing hSERT, hNET, or hDAT are prepared from the transfected HEK293 cells or from brain tissue known to be rich in these transporters (e.g., rat striatum for DAT).

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand for each transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT) and various concentrations of the test compound.

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured by a liquid scintillation counter.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Mouse Tail Suspension Test (In Vivo)

Objective: To assess the antidepressant-like activity of the test compound in a rodent behavioral model.

Methodology:

-

Animals: Male ICR or C57BL/6 mice are used.

-

Drug Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 30 mg/kg) at a specific time before the test. A vehicle control group is also included.

-

Test Procedure: Each mouse is suspended by its tail from a horizontal bar using adhesive tape, at a height where it cannot touch any surface.

-

Observation Period: The behavior of the mouse is recorded for a 6-minute period.

-

Scoring: The duration of immobility (the time the mouse hangs passively without any movement) is measured. A decrease in immobility time is indicative of an antidepressant-like effect.

-

Data Analysis: The mean immobility time for each treatment group is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows relevant to the discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine.

Caption: Mechanism of action of N-methyl-1-(1-phenylcyclohexyl)methanamine.

References

(1-Phenylcyclopropyl)methanamine: A Substrate-Level Insight into its Interaction with Monoamine Oxidase

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of (1-phenylcyclopropyl)methanamine as a substrate for monoamine oxidase (MAO). This document is intended for researchers, scientists, and drug development professionals engaged in the study of MAO and the development of novel neuromodulatory agents.

Executive Summary

(1-Phenylcyclopropyl)methanamine, a cyclopropane analog of phenethylamine, interacts with monoamine oxidase not as a conventional inhibitor, but as a substrate. MAO catalyzes the conversion of (1-phenylcyclopropyl)methanamine to 1-phenylcyclopropanecarboxaldehyde. This mode of interaction distinguishes it from many other cyclopropylamine derivatives that act as mechanism-based inactivators of MAO. This guide will detail the mechanism of this enzymatic conversion, summarize the available kinetic data, and provide relevant experimental protocols.

Mechanism of Action

The core mechanism of action of (1-phenylcyclopropyl)methanamine revolves around its role as a substrate for both isoforms of monoamine oxidase, MAO-A and MAO-B. Unlike irreversible MAO inhibitors that form a covalent bond with the enzyme, (1-phenylcyclopropyl)methanamine is processed by MAO in a catalytic cycle that leads to the formation of an aldehyde metabolite without causing inactivation of the enzyme.[1]

The proposed mechanism involves the oxidative deamination of the primary amine group of (1-phenylcyclopropyl)methanamine. This process is analogous to the metabolism of endogenous monoamine neurotransmitters. The reaction is initiated by the flavin adenine dinucleotide (FAD) cofactor in the active site of MAO, leading to the formation of an imine intermediate, which is then hydrolyzed to yield 1-phenylcyclopropanecarboxaldehyde and ammonia.

Quantitative Data

Table 1: Summary of Interaction with MAO

| Parameter | MAO-A | MAO-B | Reference |

| Interaction Type | Substrate | Substrate | [1] |

| Metabolite | 1-Phenylcyclopropanecarboxaldehyde | 1-Phenylcyclopropanecarboxaldehyde | [1] |

| Km | Not Reported | Not Reported | N/A |

| Vmax | Not Reported | Not Reported | N/A |

| IC50 | Not Reported | Not Reported | N/A |

| Ki | Not Reported | Not Reported | N/A |

Experimental Protocols

The following are generalized protocols that can be adapted to study the interaction of (1-phenylcyclopropyl)methanamine with MAO.

MAO Substrate Activity Assay

This protocol is designed to determine the kinetic parameters (Km and Vmax) of (1-phenylcyclopropyl)methanamine as an MAO substrate.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

(1-Phenylcyclopropyl)methanamine

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Peroxidase

-

Amplex® Red reagent (or other suitable hydrogen peroxide probe)

-

96-well microplate reader (fluorometric or spectrophotometric)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, peroxidase, and Amplex® Red reagent.

-

Add varying concentrations of (1-phenylcyclopropyl)methanamine to the wells of a 96-well plate.

-

Initiate the reaction by adding a fixed concentration of MAO-A or MAO-B enzyme to each well.

-

Incubate the plate at 37°C.

-

Monitor the increase in fluorescence or absorbance over time, which corresponds to the rate of hydrogen peroxide production.

-

Calculate the initial reaction velocities for each substrate concentration.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Identification of Metabolite

This protocol outlines a method to confirm the enzymatic conversion of (1-phenylcyclopropyl)methanamine to 1-phenylcyclopropanecarboxaldehyde.

Materials:

-

MAO-A or MAO-B enzyme

-

(1-Phenylcyclopropyl)methanamine

-

Phosphate buffer

-

Organic solvent for extraction (e.g., ethyl acetate)

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

-

1-Phenylcyclopropanecarboxaldehyde standard

Procedure:

-

Incubate (1-phenylcyclopropyl)methanamine with a high concentration of MAO-A or MAO-B in phosphate buffer for an extended period (e.g., several hours).

-

Stop the reaction (e.g., by adding a strong acid or organic solvent).

-

Extract the reaction mixture with an appropriate organic solvent.

-

Concentrate the organic extract.

-

Analyze the extract by HPLC-MS.

-

Compare the retention time and mass spectrum of the product with that of the 1-phenylcyclopropanecarboxaldehyde standard to confirm its identity.

Conclusion

(1-Phenylcyclopropyl)methanamine serves as a substrate for both MAO-A and MAO-B, undergoing oxidative deamination to form 1-phenylcyclopropanecarboxaldehyde. This mechanism is distinct from that of related cyclopropylamine compounds that act as irreversible inhibitors. Further research is warranted to fully elucidate the quantitative kinetics of this substrate activity and to understand the physiological implications of its metabolism by monoamine oxidase. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

Inactivation of Monoamine Oxidase by Phenylcyclopropylamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidases (MAO) are a family of flavin-containing enzymes responsible for the oxidative deamination of various endogenous and exogenous amines, including key neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2][3] As such, they are critical targets in the development of therapeutics for neurological and psychiatric disorders.[3] Among the various classes of MAO inhibitors, phenylcyclopropylamines have been a subject of significant research due to their mechanism-based inactivation of the enzyme.[4][5]

This technical guide provides an in-depth overview of the inactivation of monoamine oxidase by 1-phenylcyclopropylamine (1-PCPA), a potent mechanism-based inactivator. It is important to distinguish this compound from the structurally similar 1-(phenylcyclopropyl)methylamine, which has been shown to act as a substrate for MAO rather than an inactivator, being converted to 1-phenylcyclopropanecarboxaldehyde without causing inactivation of the enzyme.[6] This document will focus on the mechanistic details of inactivation by 1-PCPA, including its effects on both MAO-A and MAO-B isoforms, a summary of key quantitative data, and detailed experimental protocols for the assays cited.

Mechanism of Inactivation

1-Phenylcyclopropylamine (1-PCPA) is a mechanism-based or "suicide" inactivator of monoamine oxidase.[4][7] This means that the enzyme's own catalytic activity converts 1-PCPA into a reactive intermediate that then irreversibly inactivates the enzyme. The strained cyclopropyl ring is crucial for its inactivating properties.[4]

The inactivation process is understood to proceed through the following key steps:

-

Oxidation of the Amine: The flavin adenine dinucleotide (FAD) cofactor at the MAO active site oxidizes the amine group of 1-PCPA to an imine.[7]

-

Formation of a Reactive Intermediate: The resulting imine, or its hydrolyzed product phenylcyclopropanone, is a highly reactive species.[7]

-

Covalent Adduct Formation: This reactive intermediate then forms a covalent bond with a nucleophile at the active site of the enzyme, leading to irreversible inactivation.[4][7]

Studies have revealed two distinct pathways for this inactivation, both originating from a common intermediate.[4] One pathway leads to the irreversible inactivation of the enzyme through the formation of a stable covalent adduct with the N5 position of the flavin cofactor.[4][8] A second, more frequent pathway results in the formation of a reversible covalent adduct with an active site amino acid residue, which then leads to the production of acrylophenone.[4]

Differential Inactivation of MAO-A and MAO-B

1-PCPA exhibits differential activity towards the two major isoforms of monoamine oxidase, MAO-A and MAO-B.[5] While it acts as a time-dependent, irreversible inactivator for both, the inhibition constants (KI) are notably higher for MAO-A compared to MAO-B.[5] This suggests a difference in the active site topographies of the two isozymes.[5]

In the case of MAO-A, inactivation by 1-PCPA proceeds primarily through attachment to the flavin cofactor.[5] Conversely, with MAO-B, the inactivation can involve adduct formation with both a cysteine residue and the flavin.[5]

Quantitative Data on MAO Inactivation

The following table summarizes the key quantitative data regarding the inactivation of monoamine oxidase by phenylcyclopropylamine derivatives.

| Compound | Enzyme Source | Parameter | Value | Reference |

| 1-Phenylcyclopropylamine (1-PCPA) | Human Placental MAO-A | KI | > 1.0 mM | [5] |

| 1-Phenylcyclopropylamine (1-PCPA) | Beef Liver MAO-B | KI | 0.16 mM | [5] |

| 1-Benzylcyclopropylamine | Beef Liver MAO | Inactivation Stoichiometry | 2.3 equiv. per equiv. of MAO | [6] |

Experimental Protocols

Monoamine Oxidase Activity Assay (General Fluorometric Protocol)

This protocol is a generalized procedure based on commercially available kits for the fluorometric detection of MAO activity.[9][10] The assay measures the hydrogen peroxide (H2O2) produced during the oxidative deamination of a substrate, such as tyramine.

1. Materials:

-

MAO Assay Buffer

-

MAO Substrate (e.g., Tyramine)

-

OxiRed™ Probe (or similar fluorescent probe)

-

Developer

-

MAO-A and MAO-B specific inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

-

Enzyme source (e.g., mitochondrial fractions from tissue homogenates)

-

96-well microplate

-

Fluorometric microplate reader (Ex/Em = 535/587 nm)

2. Sample Preparation:

-

For tissue samples, homogenize the tissue (1-10 mg) in MAO Assay Buffer.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the mitochondrial fraction and keep it on ice.

3. Assay Procedure:

-

Prepare a standard curve using a hydrogen peroxide standard.

-

For each sample, prepare wells for total MAO activity, MAO-A activity, and MAO-B activity.

-

To measure MAO-A activity, add the specific MAO-B inhibitor (Selegiline) to the sample well.

-

To measure MAO-B activity, add the specific MAO-A inhibitor (Clorgyline) to the sample well.

-

Prepare a Reaction Mix containing MAO Assay Buffer, OxiRed™ Probe, Developer, and MAO Substrate.

-

Add the Reaction Mix to each well containing the sample and standards.

-

Measure the fluorescence in kinetic mode at 25°C for 60 minutes.

4. Data Analysis:

-

Calculate the rate of the reaction from the linear portion of the kinetic curve.

-

Subtract the background fluorescence.

-

Determine the concentration of H2O2 produced from the standard curve.

-

MAO activity is expressed as the amount of H2O2 generated per minute per milligram of protein.

Determination of Inactivation Kinetics (KI and kinact)

This protocol is a general approach for determining the kinetic parameters of irreversible, time-dependent inhibitors.

1. Materials:

-

Same as the MAO Activity Assay.

-

Inactivator compound (1-PCPA).

2. Procedure:

-

Pre-incubate the enzyme with various concentrations of the inactivator for different time intervals.

-

At each time point, take an aliquot of the enzyme-inactivator mixture and dilute it into the MAO activity assay reaction mixture to initiate the substrate reaction. The dilution should be sufficient to stop further inactivation during the activity measurement.

-

Measure the remaining enzyme activity as described in the MAO Activity Assay protocol.

-

Plot the natural logarithm of the remaining activity versus the pre-incubation time for each inactivator concentration. The slope of each line represents the apparent first-order rate constant (kobs).

-

Plot the kobs values against the inactivator concentrations. The resulting plot should be a hyperbola.

-

The kinact is the maximum value of kobs at saturating inactivator concentration, and the KI is the inactivator concentration at which kobs is half of kinact.

Visualizations

Signaling Pathways and Workflows

Caption: Proposed mechanism for the inactivation of Monoamine Oxidase by 1-Phenylcyclopropylamine.

Caption: Workflow for determining the kinetic parameters of MAO inactivation.

References

- 1. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Suicide inactivation of monoamine oxidase by trans-phenylcyclopropylamine. | Semantic Scholar [semanticscholar.org]

- 8. Inactivation of monoamine oxidase B by 1-phenylcyclopropylamine: mass spectral evidence for the flavin adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biopioneer.com.tw [biopioneer.com.tw]

- 10. abcam.cn [abcam.cn]

The Evolving Therapeutic Landscape of Phenylcyclopropylamines: From Antidepressants to Epigenetic Modulators

An In-depth Technical Guide for Researchers and Drug Development Professionals

The phenylcyclopropylamine scaffold, a core component of the well-known antidepressant tranylcypromine, has garnered significant renewed interest in the field of medicinal chemistry. Initially recognized for its role in modulating neurotransmitter levels, its therapeutic potential has expanded into oncology and other areas through the discovery of novel molecular targets. This guide provides a comprehensive overview of the mechanisms, applications, and experimental evaluation of phenylcyclopropylamine derivatives, offering a technical resource for professionals engaged in drug discovery and development.

Core Mechanisms of Action

Phenylcyclopropylamines exert their biological effects primarily through the irreversible inhibition of two key enzyme families: Monoamine Oxidases (MAOs) and Lysine-Specific Demethylase 1 (LSD1). The strained cyclopropylamine ring is crucial for the mechanism-based inactivation of these flavin-dependent enzymes.[1][2]

Monoamine Oxidase (MAO) Inhibition

The archetypal phenylcyclopropylamine, tranylcypromine (TCP), is a non-selective, irreversible inhibitor of both MAO-A and MAO-B.[3][4] These enzymes are responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[5] By inhibiting MAO, phenylcyclopropylamines increase the synaptic concentration of these neurotransmitters, which is the basis for their antidepressant and anxiolytic effects.[3][5][6] The inhibition of MAO is considered irreversible, as it involves the formation of a stable covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor.[2][7]

Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition

More recently, tranylcypromine and its derivatives have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent enzyme that plays a critical role in epigenetic regulation.[8][9] LSD1 removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a key marker for transcriptional activation.[8] Overexpression of LSD1 is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and solid tumors, by silencing tumor suppressor genes.[8][10] Phenylcyclopropylamines inhibit LSD1 through a similar mechanism-based inactivation as with MAOs, forming a covalent adduct with the FAD cofactor.[11] This inhibition leads to the re-expression of silenced genes, cell differentiation, and suppression of tumor growth.[10]

Therapeutic Applications

Major Depressive Disorder (MDD)

Tranylcypromine is approved for the treatment of MDD, particularly treatment-resistant and atypical depression.[3][4] Its broad action on multiple neurotransmitter systems can provide efficacy where more selective agents like SSRIs have failed.[12][13] However, its use is often limited by the need for dietary restrictions (tyramine-free diet) to avoid a hypertensive crisis and potential drug-drug interactions.[6][14]

Oncology

The discovery of LSD1 inhibition has opened a significant new therapeutic avenue for phenylcyclopropylamines in cancer treatment.[9] Numerous derivatives of tranylcypromine are being developed to enhance potency and selectivity for LSD1 over MAOs, aiming to minimize antidepressant-related side effects.[15][16] Several of these next-generation LSD1 inhibitors are currently in clinical trials for hematological malignancies and solid tumors.[8][9] These compounds have shown promise in arresting cell proliferation and inducing differentiation in cancer cell lines.[8][10]

Quantitative Data on Phenylcyclopropylamine Derivatives

The following tables summarize the inhibitory activities of tranylcypromine and its derivatives against their primary targets. This data highlights the structure-activity relationships (SAR) that guide the development of more selective inhibitors.

Table 1: Inhibitory Activity against MAOs and LSD1

| Compound | Target | IC50 | K_I (μM) | k_inact (s⁻¹) | Selectivity | Reference |

| Tranylcypromine (2-PCPA) | LSD1 | < 2 μM | 242 | 0.0106 | - | [3][7][11] |

| MAO-A | - | - | - | 2.4-fold vs LSD1 | [7][11] | |

| MAO-B | - | - | - | 16-fold vs LSD1 | [7][11] | |

| Compound 26b | LSD1 | 17 nM | - | - | Good vs MAO-B | [15] |

| Compound 29b | LSD1 | 11 nM | - | - | Good vs MAO-B | [15] |

| Compound 4b (meta thienyl) | LSD1 | 15 nM | - | - | 24.4-fold vs MAO-B | [10] |

| Compound 5b (meta thienyl) | LSD1 | 5 nM | - | - | 164-fold vs MAO-B | [10] |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM | - | - | MAO-B selective | [17][18] |

| MAO-B | 5 nM | - | - | >30-fold vs MAO-A | [17][18] | |

| LSD1 | No inhibition | - | - | - | [17] |

IC50: Half-maximal inhibitory concentration. K_I: Inhibition constant. k_inact: Rate of inactivation. Data represents a selection from cited literature.

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel phenylcyclopropylamine derivatives. Below are outlines for key in vitro assays.

MAO Inhibition Assay (In Vitro)

This protocol is based on the measurement of kynuramine oxidation, a common method for assessing MAO activity.

-

Objective: To determine the IC50 of a test compound against MAO-A and MAO-B.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

Kynuramine (substrate).

-

Potassium phosphate buffer (pH 7.4).

-

Test compounds (phenylcyclopropylamine derivatives).

-

96-well microplate reader (fluorescence).

-

-

Methodology:

-

Prepare serial dilutions of the test compound in buffer.

-

In a 96-well plate, add the MAO enzyme (either A or B) to each well containing the test compound or vehicle control.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at 37°C to allow for irreversible inhibition.[17]

-

Initiate the reaction by adding the kynuramine substrate to all wells.

-

Incubate at 37°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by adding a strong base (e.g., NaOH).

-

Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation/emission wavelength of ~310/400 nm.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

LSD1 Inhibition Assay (In Vitro)

This protocol describes a common method to assess the demethylase activity of LSD1.

-

Objective: To determine the IC50 of a test compound against LSD1.

-

Materials:

-

Recombinant human LSD1/CoREST complex.[10]

-

Biotinylated histone H3 peptide substrate (e.g., H3K4me1 or H3K4me2).

-

Test compounds.

-

Assay buffer.

-

Developer/detection reagents (e.g., horseradish peroxidase-based chemiluminescence or fluorescence).

-

-

Methodology:

-

Add serial dilutions of the test compound to wells of a microplate.

-

Add the LSD1/CoREST enzyme complex and incubate for a pre-determined time.

-

Add the histone H3 peptide substrate to initiate the enzymatic reaction. Incubate at room temperature or 37°C.

-

The reaction produces hydrogen peroxide as a byproduct of the FAD-dependent demethylation.

-

Add a developer solution containing a peroxidase and a suitable substrate (e.g., Amplex Red) to detect the generated hydrogen peroxide.

-

Read the signal (fluorescence or absorbance) using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the MAO assay.

-

Cellular Proliferation Assay

This protocol outlines the use of a colorimetric assay (e.g., MTT or XTT) to measure the effect of LSD1 inhibitors on cancer cell growth.

-

Objective: To evaluate the anti-proliferative effect of test compounds on cancer cell lines (e.g., MV4-11 AML cells).[8]

-

Materials:

-

Cancer cell line of interest (e.g., U937 AML, LNCaP prostate cancer cells).[10]

-

Complete cell culture medium.

-

Test compounds.

-

MTT or XTT reagent.

-

Solubilization buffer (for MTT).

-

96-well cell culture plates.

-

Microplate reader (absorbance).

-

-

Methodology:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere/acclimate overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a period of 48-72 hours.

-

Add the MTT or XTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.

-

If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (~570 nm for MTT, ~450 nm for XTT).

-

Calculate the percentage of cell growth inhibition and determine the EC50 value.

-

Conclusion and Future Directions

The phenylcyclopropylamine scaffold represents a remarkable example of drug repurposing and scaffold hopping. While its initial success was in treating depression, its role as an epigenetic modulator has opened up vast new possibilities in oncology. Future research will likely focus on the design of highly selective LSD1 inhibitors to maximize anti-tumor efficacy while minimizing off-target effects on MAOs. Furthermore, exploring the therapeutic potential of modulating other related flavin-dependent enzymes could uncover additional applications for this versatile chemical class. The continued investigation into the structure-activity relationships and biological mechanisms of phenylcyclopropylamines promises to yield novel therapeutics for a range of challenging diseases.

References

- 1. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 4. Tranylcypromine [bionity.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. psychiatryonline.org [psychiatryonline.org]

- 13. m.youtube.com [m.youtube.com]

- 14. trial.medpath.com [trial.medpath.com]

- 15. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Structural Intricacies of 1-Phenylcyclopropane Carboxamide Derivatives: A Deep Dive into Structure-Activity Relationships

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-phenylcyclopropane carboxamide derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics. It details the quantitative impact of structural modifications on biological activity, outlines experimental protocols for key assays, and visualizes the associated signaling pathways.

Introduction

1-Phenylcyclopropane carboxamide derivatives are characterized by a rigid cyclopropane ring connected to a phenyl group and a carboxamide moiety. This unique structural scaffold imparts favorable physicochemical properties, including metabolic stability and conformational rigidity, making it an attractive starting point for drug design.[1] Research has unveiled a broad spectrum of biological activities for these derivatives, including antiproliferative, anti-inflammatory, and enzyme inhibitory effects. Understanding the relationship between the chemical structure of these compounds and their biological function is paramount for the rational design of more potent and selective agents.

Quantitative Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-phenylcyclopropane carboxamide derivatives is highly dependent on the nature and position of substituents on both the phenyl ring and the carboxamide nitrogen. The following tables summarize the quantitative SAR data from key studies, providing a clear comparison of the effects of various structural modifications.

Antiproliferative Activity

The antiproliferative effects of 1-phenylcyclopropane carboxamide derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

Table 1: Antiproliferative Activity of 1-Phenylcyclopropane Carboxamide Derivatives against U937 Human Myeloid Leukemia Cells [2]

| Compound ID | Phenyl Ring Substituent | Amide Substituent | % Inhibition at 10 µM | IC50 (µM) |

| 8a | H | 2-methoxyphenyl | 75 | 1.8 |

| 8b | 4-CH3 | 2-methoxyphenyl | 68 | 3.2 |

| 8c | 4-OCH3 | 2-methoxyphenyl | 62 | 4.5 |

| 8d | 4-Cl | 2-methoxyphenyl | 82 | 1.1 |

| 8e | 4-F | 2-methoxyphenyl | 78 | 1.5 |

| 8f | 2,4-diCl | 2-methoxyphenyl | 89 | 0.8 |

| 8g | 3,4-diCl | 2-methoxyphenyl | 85 | 0.9 |

Data extracted from a study by Mahesh et al. (2023).[2]

SAR Insights:

-

Halogen substitution on the phenyl ring, particularly chlorine, enhances antiproliferative activity. The 2,4-dichloro substituted derivative (8f ) exhibited the highest potency.

-

Electron-donating groups, such as methyl (CH3) and methoxy (OCH3), on the phenyl ring resulted in a slight decrease in activity compared to the unsubstituted analog.

NLRP3 Inflammasome Inhibition

Certain 1-phenylcyclopropane carboxamide derivatives have been identified as potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.

Table 2: Inhibition of NLRP3 Inflammasome by N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide Analogs [3]

| Compound ID | R1 (on phenylsulfonamido) | R2 (on N-phenyl) | IC50 (nM) for IL-1β release |

| 9 | 4-F | 3-Cl | 15.3 |

| 25 | 4-F | 4-Cl | 28.1 |

| 29 | 4-Cl | 3-Cl | 12.5 |

| 30 | 4-Cl | 4-Cl | 20.7 |

Data extracted from a study by Li et al. (2021).[3]

SAR Insights:

-

The presence of a sulfonamido group at the 1-position of the cyclopropane ring is crucial for activity.

-

Halogen substitutions on both the phenylsulfonamido and the N-phenyl rings significantly influence potency, with chloro-substitutions generally leading to higher activity.

Ketol-Acid Reductoisomerase (KARI) Inhibition

Derivatives of cyclopropane have been investigated as inhibitors of ketol-acid reductoisomerase (KARI), an essential enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms, making it a target for herbicides and antimicrobials.

Table 3: Inhibition of Ketol-Acid Reductoisomerase by Cyclopropane Derivatives [4][5]

| Inhibitor | Enzyme Source | Ki Value |

| Cyclopropane-1,1-dicarboxylate (CPD) | Staphylococcus aureus | 2.73 µM |

| N-isopropyloxalyl hydroxamate (IpOHA) | Staphylococcus aureus | 7.9 nM |

| Pyrimidinedione derivative 1f | Mycobacterium tuberculosis | 23.3 nM |

| Pyrimidinedione derivative 1f | Oryza sativa (rice) | 146 nM |

Data extracted from studies on KARI inhibitors.[4][5]

SAR Insights:

-

While not strictly 1-phenylcyclopropane carboxamides, these cyclopropane derivatives highlight the potential of the cyclopropane scaffold for KARI inhibition. The data shows that modifications to the groups attached to the cyclopropane ring dramatically impact inhibitory potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

General Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives

A common synthetic route involves the coupling of a 1-phenylcyclopropane carboxylic acid with a substituted aniline.[1]

Workflow for Synthesis:

Protocol:

-

Cyclopropanation: To a solution of the appropriately substituted 2-phenylacetonitrile in a suitable solvent (e.g., water with a phase transfer catalyst), 1,2-dibromoethane and a strong base (e.g., NaOH) are added. The reaction is typically stirred at an elevated temperature (e.g., 60°C) until completion as monitored by TLC.[1]

-

Hydrolysis: The resulting 1-phenylcyclopropane-1-carbonitrile is hydrolyzed to the corresponding carboxylic acid using a strong acid, such as concentrated hydrochloric acid, under reflux.[1]

-

Amide Coupling: The 1-phenylcyclopropane carboxylic acid is coupled with a substituted aniline using a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (Dimethylformamide). The reaction is stirred at room temperature until completion. The final product is then purified using standard techniques such as column chromatography.[1]

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[6]

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10^4 cells/well in 100 µL of culture medium and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a final volume of 200 µL) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[6]

-

Formazan Solubilization: The medium is then removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

NLRP3 Inflammasome Inhibition Assay

This assay measures the ability of a compound to inhibit the release of interleukin-1β (IL-1β) from immune cells following NLRP3 inflammasome activation.[7][8]

Protocol:

-

Cell Priming: THP-1 cells (a human monocytic cell line) are differentiated into macrophages using PMA (phorbol 12-myristate 13-acetate). The differentiated macrophages are then primed with lipopolysaccharide (LPS) for 3-5 hours to upregulate the expression of NLRP3 and pro-IL-1β.[7]

-

Inhibitor Treatment: The primed cells are pre-treated with various concentrations of the test compounds for 30 minutes.

-

NLRP3 Activation: The NLRP3 inflammasome is then activated by adding a trigger such as nigericin or ATP for 1-2 hours.[7]

-

IL-1β Measurement: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The IC50 value is calculated from the dose-response curve of IL-1β inhibition.

Ketol-Acid Reductoisomerase (KARI) Inhibition Assay

The activity of KARI is typically measured by monitoring the consumption of NADPH at 340 nm.[9][10]

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette containing buffer (e.g., 100 mM Tris-HCl, pH 8.0), MgCl2, NADPH, and the test inhibitor at various concentrations.

-

Enzyme Addition: The reaction is initiated by the addition of purified KARI enzyme.

-

Substrate Addition and Monitoring: After a pre-incubation period to allow for enzyme-inhibitor binding, the reaction is started by the addition of the substrate (e.g., 2-acetolactate or 3-hydroxypyruvate).[9] The decrease in absorbance at 340 nm due to NADPH oxidation is monitored over time using a spectrophotometer.

-

Data Analysis: The initial reaction rates are determined, and the inhibition constant (Ki) is calculated by fitting the data to appropriate enzyme inhibition models.

Signaling Pathways and Mechanisms of Action

The biological effects of 1-phenylcyclopropane carboxamide derivatives are mediated through their interaction with specific cellular signaling pathways.

Antiproliferative Mechanism: G2/M Cell Cycle Arrest and DNA Damage Response

Studies have shown that some antiproliferative 1-phenylcyclopropane carboxamide derivatives induce cell cycle arrest at the G2/M phase, which is often a consequence of DNA damage.[11] The DNA damage response (DDR) is a complex signaling network that detects DNA lesions and orchestrates cellular responses, including cell cycle arrest and apoptosis. A key event in the DDR is the activation of the ATM (Ataxia-Telangiectasia Mutated) kinase, which then phosphorylates a number of downstream targets, including the histone variant H2AX (to form γH2AX), a marker of DNA double-strand breaks.[11][12]

NLRP3 Inflammasome Activation and Inhibition